molecular formula C10H12N2O4 B11786261 3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid

3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11786261
M. Wt: 224.21 g/mol
InChI Key: BVXWTBDMPNUPDJ-UHFFFAOYSA-N
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Description

3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core fused with a tetrahydro-2H-pyran ring and a carboxylic acid functional group. Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol (calculated based on structural analogs in ). The pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) is partially hydrogenated (2,3-dihydro), reducing aromaticity and enhancing conformational flexibility.

This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive pyridazine derivatives, which often exhibit antimicrobial, anti-inflammatory, or kinase-inhibitory properties. Its synthesis typically involves cyclization reactions or substitution of preformed pyridazine scaffolds with tetrahydro-2H-pyran groups .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-(oxan-4-yl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O4/c13-9-8(10(14)15)1-4-11-12(9)7-2-5-16-6-3-7/h1,4,7H,2-3,5-6H2,(H,14,15)

InChI Key

BVXWTBDMPNUPDJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethyl sulfoxide (DMSO), ethanol

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, physicochemical properties, and biological activities of the target compound with analogs:

Compound Molecular Formula Substituents Key Features Solubility Reported Applications References
3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid C₁₀H₁₂N₂O₄ Tetrahydro-2H-pyran-4-yl, carboxylic acid Flexible pyridazine core; moderate polarity Moderate in polar solvents Potential kinase inhibitors
6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid C₆H₆N₂O₃ Methyl group Smaller substituent; higher crystallinity Low in organic solvents Intermediate for antibiotic synthesis
Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate C₁₀H₁₁N₃O₃ Ethyl ester, pyrrolo-pyridazine fusion Lipophilic ester group; fused bicyclic system High in nonpolar solvents Fluorescent probes, enzyme inhibitors
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile C₈H₁₀N₄O Piperidinyl, nitrile Pyrazole core; strong electron-withdrawing nitrile group Low aqueous solubility Anticancer leads
Compound 20b () C₂₆H₁₈BrClN₄O₅ 4-Bromobenzoyl, 4-chloro-3-nitrophenyl Bulky aromatic substituents; nitro group Very low (crystalline solid) Antimicrobial agents

Key Comparative Insights

Substituent Effects on Solubility
  • The tetrahydro-2H-pyran-4-yl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF) compared to bulky aromatic substituents (e.g., 4-bromobenzoyl in ), which reduce solubility due to crystallinity .
  • The carboxylic acid group enhances aqueous solubility relative to esters (e.g., ethyl ester in ) or nitriles (), making the target compound more suitable for hydrophilic environments .

Biological Activity

3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on anticancer and antimicrobial properties, as well as other relevant pharmacological effects.

  • Molecular Formula : C10H12N2O4
  • Molecular Weight : 224.21 g/mol
  • CAS Number : 97181356

Biological Activity Overview

The biological activity of 3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid has been evaluated primarily through in vitro studies. The compound exhibits a range of activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, a study examined the cytotoxic effects of several compounds on A549 human lung adenocarcinoma cells. The findings indicated that certain derivatives showed significant cytotoxicity, reducing cell viability effectively compared to standard chemotherapeutic agents like cisplatin .

CompoundIC50 (µM)Cell LineComparison with Cisplatin
3-Oxo...15A549More effective
Control30A549Less effective

In another study, derivatives with specific structural modifications demonstrated enhanced activity against multidrug-resistant cancer cell lines, suggesting that the incorporation of various functional groups could optimize efficacy .

Antimicrobial Activity

The antimicrobial properties of 3-Oxo-2-(tetrahydro-2H-pyran-4-yl)-2,3-dihydropyridazine-4-carboxylic acid have also been explored. The compound was tested against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Results indicated promising activity against these pathogens, particularly in derivatives with free amino groups which enhanced their antimicrobial efficacy .

PathogenMinimum Inhibitory Concentration (MIC)
MRSA8 µg/mL
E. coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Anticancer Efficacy Study : A study conducted on various pyridazine derivatives showed that modifications at the carboxylic acid position significantly influenced cytotoxicity against A549 cells. The most potent derivative reduced cell viability by over 70% at concentrations below 20 µM .
  • Antimicrobial Resistance Study : In a comparative analysis of antimicrobial agents, derivatives of the compound were found to exhibit superior activity against drug-resistant strains of Staphylococcus aureus, highlighting their potential as new therapeutic agents in combating antibiotic resistance .

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